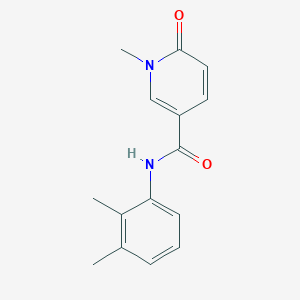![molecular formula C12H16ClNO3 B7559503 2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning. In
Mécanisme D'action
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and endurance.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It increases fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved endurance and exercise performance. It also increases mitochondrial biogenesis and improves energy metabolism in various tissues, including the liver, heart, and skeletal muscle. In addition, it reduces inflammation and oxidative stress in animal models of metabolic and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide has several advantages for lab experiments. It is a potent and selective activator of PPARδ, making it a useful tool for studying the role of PPARδ in energy metabolism and endurance. It also has a long half-life and can be administered orally, making it easy to use in animal studies. However, it has some limitations, including potential toxicity and the need for further safety studies.
Orientations Futures
There are several future directions for research on 2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide. One direction is to investigate its potential therapeutic effects on metabolic and cardiovascular diseases in human clinical trials. Another direction is to explore its potential as a performance-enhancing drug in athletes. Finally, further studies are needed to investigate its safety and potential side effects in humans.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide involves several steps. The first step is the reaction of 4-methylphenol with ethylene oxide to form 2-(2-methoxyethoxy)-4-methylphenol. The second step involves the reaction of 2-(2-methoxyethoxy)-4-methylphenol with thionyl chloride to form 2-chloro-4-methylphenol. The third step involves the reaction of 2-chloro-4-methylphenol with N,N-dimethylacetamide to form 2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide. The final step involves the reaction of 2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide with sodium methoxide to form this compound.
Applications De Recherche Scientifique
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases. It has been shown to improve glucose metabolism, reduce insulin resistance, and decrease inflammation in animal models. In addition, it has been shown to reduce the risk of atherosclerosis and improve lipid metabolism in animal models.
Propriétés
IUPAC Name |
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-9-3-4-10(14-12(15)8-13)11(7-9)17-6-5-16-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWAXJCGBKYQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCl)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)
![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)


![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)

![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)

![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)
